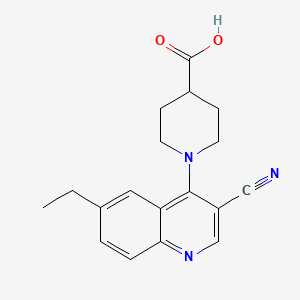

1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid

CAS No.: 1351804-93-7

Cat. No.: VC6271838

Molecular Formula: C18H19N3O2

Molecular Weight: 309.369

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351804-93-7 |

|---|---|

| Molecular Formula | C18H19N3O2 |

| Molecular Weight | 309.369 |

| IUPAC Name | 1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C18H19N3O2/c1-2-12-3-4-16-15(9-12)17(14(10-19)11-20-16)21-7-5-13(6-8-21)18(22)23/h3-4,9,11,13H,2,5-8H2,1H3,(H,22,23) |

| Standard InChI Key | DUFOWZUMYXJKLH-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, 1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid, delineates its core components:

-

Quinoline scaffold: A bicyclic aromatic system comprising fused benzene and pyridine rings. The 3-position is substituted with a cyano group (–CN), while the 6-position bears an ethyl group (–CH₂CH₃).

-

Piperidine-carboxylic acid moiety: A six-membered saturated nitrogen ring (piperidine) attached to the quinoline’s 4-position, with a carboxylic acid (–COOH) at the piperidine’s 4-position.

Table 1: Predicted Physicochemical Properties

The ethyl group at the quinoline’s 6-position enhances lipophilicity compared to fluoro-substituted analogs, potentially improving membrane permeability in biological systems. The cyano group at C3 introduces electronic effects that may influence reactivity and binding interactions .

Synthetic Strategies and Reaction Pathways

Synthesizing 1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid likely involves multi-step sequences, combining quinoline core construction, functionalization, and piperidine coupling.

Quinoline Core Formation

The Gould-Jacobs reaction is a classical route to quinolines, involving cyclization of aniline derivatives with β-keto esters . For the 6-ethyl substituent, ethyl-containing precursors (e.g., ethyl acetoacetate) could be employed. Subsequent nitration and reduction steps may introduce the cyano group at C3 via Sandmeyer reactions .

Piperidine-Carboxylic Acid Coupling

Nucleophilic aromatic substitution (SNAr) is a plausible method for attaching the piperidine ring to the quinoline’s C4 position. Prior protection of the piperidine’s amine group (e.g., using Boc anhydride ) prevents unwanted side reactions. Deprotection and oxidation steps yield the carboxylic acid functionality.

Representative Synthetic Route:

-

Quinoline synthesis: Condensation of ethyl 3-ethylacetoacetate with 2-cyanoaniline under acidic conditions.

-

Functionalization: Introduction of the ethyl group via alkylation or cross-coupling reactions.

-

Piperidine coupling: SNAr reaction with Boc-protected piperidine-4-carboxylic acid, followed by deprotection (e.g., TFA treatment ).

Reactivity and Derivative Formation

The compound’s functional groups enable diverse transformations:

-

Cyano group: Hydrolysis to carboxylic acids or amides under acidic/basic conditions .

-

Piperidine amine: Acylation or alkylation to modify solubility and bioactivity .

-

Carboxylic acid: Esterification or amide coupling for prodrug development .

Challenges and Future Directions

-

Synthetic optimization: Scalable routes requiring harsh conditions (e.g., SNAr) necessitate alternative strategies like transition metal catalysis.

-

Biological profiling: In vitro and in vivo studies are needed to validate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume